

Application Notes and Protocols for BAY-277 in In Vivo Studies

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Compound of Interest

Compound Name: BAY-277

Cat. No.: B15614712

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of **BAY-277**, a potent and selective chemical probe that induces the degradation of Methionyl Aminopeptidase 2 (METAP2).

Introduction

BAY-277 is a valuable tool for studying the biological functions of METAP2, an enzyme that plays a critical role in protein maturation and cellular signaling. METAP2 catalyzes the removal of the N-terminal methionine from nascent polypeptide chains and protects the alpha subunit of eukaryotic initiation factor 2 (eIF2 α) from inhibitory phosphorylation.[1] Given that METAP2 is overexpressed in various cancers and its inhibition can lead to anti-angiogenic effects and tumor growth inhibition, **BAY-277** serves as a crucial reagent for preclinical cancer research.[1][2]

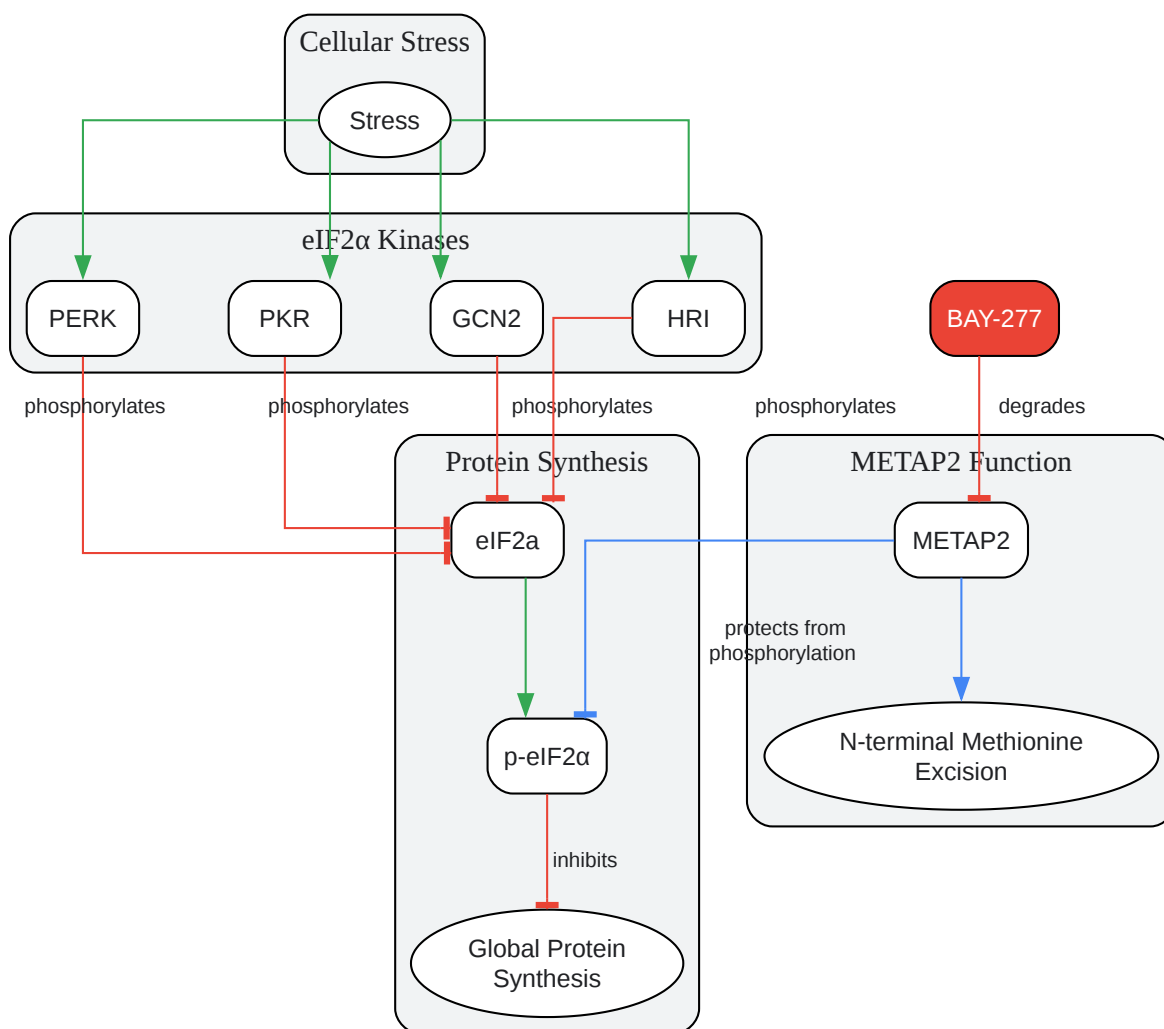
Quantitative Data Summary

The following table summarizes the recommended dosage and administration for **BAY-277** in murine models based on available preclinical data.

Parameter	Value	Species	Application	Reference
Recommended Dose Range	5 - 25 mg/kg	Mouse	In Vivo	--INVALID-LINK--
Administration Route	Intraperitoneal (IP)	Mouse	In Vivo	--INVALID-LINK--
Dosing Schedule	Every 2 days (q2d)	Mouse	In Vivo	--INVALID-LINK--
Study Duration	14 days	Mouse	In Vivo	--INVALID-LINK--
Negative Control	BAY-8805	-	In Vitro/In Vivo	--INVALID-LINK--

Signaling Pathway

METAP2 plays a crucial role in the regulation of protein synthesis and cellular stress responses through its interaction with the eIF2 α signaling pathway. Under normal conditions, METAP2 removes the N-terminal methionine from newly synthesized proteins, a critical step in their maturation. Additionally, METAP2 protects eIF2 α from phosphorylation. In response to cellular stress, kinases such as PERK, PKR, GCN2, and HRI phosphorylate eIF2 α , which leads to a global shutdown of protein synthesis. By degrading METAP2, **BAY-277** can potentially sensitize cells to stress-induced translational repression.



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BAY-277 mediated degradation of METAP2 and its effect on eIF2α signaling.

Experimental Protocols

In Vivo Xenograft Study in Mice

This protocol describes a general procedure for evaluating the anti-tumor efficacy of **BAY-277** in a subcutaneous xenograft mouse model. Researchers should adapt this protocol based on the specific cell line and experimental goals.

1. Animal Model

- Species: Immunocompromised mice (e.g., Nude, SCID, or NSG)
- Age: 6-8 weeks
- Sex: Female or male, depending on the cancer model
- Source: Reputable commercial vendor
- Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

2. Cell Culture and Implantation

- Cell Line: A cancer cell line with known METAP2 expression (e.g., HT1080 fibrosarcoma, PC3 prostate cancer).[2]
- Culture Conditions: Culture cells in the recommended medium and conditions until they are in the logarithmic growth phase.
- Implantation:
 - Harvest and resuspend cells in a sterile, serum-free medium or PBS.
 - Inject the appropriate number of cells (e.g., 5×10^6 cells) subcutaneously into the flank of each mouse.
 - Monitor tumor growth regularly.

3. Dosing Solution Preparation

- Vehicle: A common vehicle for intraperitoneal injection of small molecules is a solution of 20% DMSO in sterile saline.

- Preparation:
 - Aseptically mix 1 part sterile DMSO with 4 parts sterile saline (0.9% NaCl).
 - Prepare a stock solution of **BAY-277** in the vehicle. The concentration will depend on the desired dose and the injection volume. For a 10 mg/kg dose in a 25g mouse with a 100 μ L injection volume, the concentration should be 2.5 mg/mL.
 - Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary. The final solution should be clear.

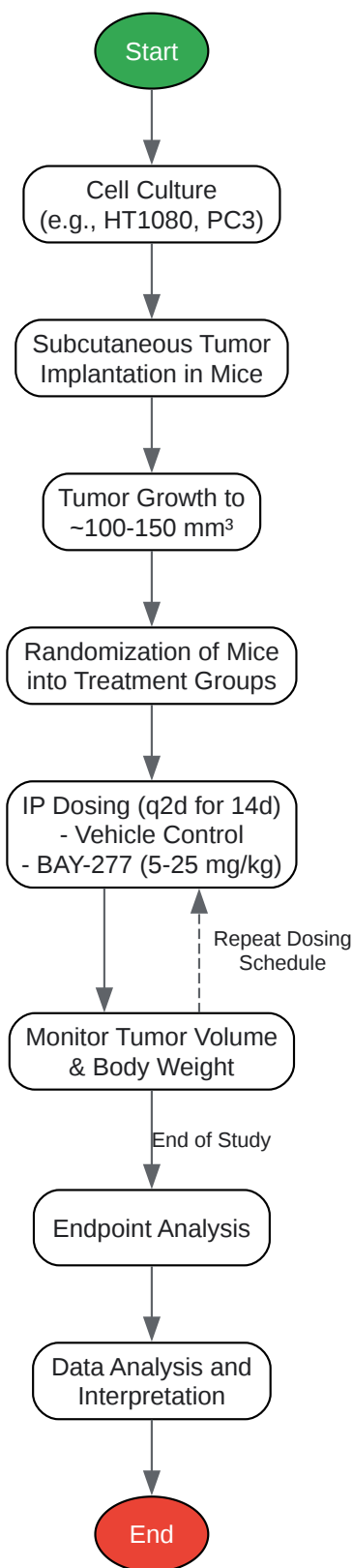
4. Dosing and Monitoring

- Tumor Growth: Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).
- Randomization: Randomly assign mice to treatment groups (vehicle control, **BAY-277**).
- Administration: Administer **BAY-277** or vehicle via intraperitoneal injection every two days for 14 days.
- Monitoring:
 - Measure tumor volume with calipers at least twice a week.
 - Monitor the body weight of the mice as an indicator of toxicity.
 - Observe the general health and behavior of the animals daily.

5. Endpoint Analysis

- Efficacy: The primary endpoint is typically tumor growth inhibition.
- Pharmacodynamics:
 - At the end of the study, collect tumor tissue and other relevant organs.
 - Analyze METAP2 protein levels by Western blot or immunohistochemistry to confirm degradation.

- Assess downstream pathway modulation by measuring the phosphorylation of eIF2 α or the processing of other METAP2 substrates like GAPDH.[3][4]



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